1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate
CAS No.:
Cat. No.: VC13780926
Molecular Formula: C10H9F4NO7S
Molecular Weight: 363.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9F4NO7S |
|---|---|
| Molecular Weight | 363.24 g/mol |
| IUPAC Name | dimethyl 1-fluoropyridin-1-ium-2,6-dicarboxylate;trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C9H9FNO4.CHF3O3S/c1-14-8(12)6-4-3-5-7(11(6)10)9(13)15-2;2-1(3,4)8(5,6)7/h3-5H,1-2H3;(H,5,6,7)/q+1;/p-1 |
| Standard InChI Key | LDTLFVAJBQGQPV-UHFFFAOYSA-M |
| SMILES | COC(=O)C1=[N+](C(=CC=C1)C(=O)OC)F.C(F)(F)(F)S(=O)(=O)[O-] |
| Canonical SMILES | COC(=O)C1=[N+](C(=CC=C1)C(=O)OC)F.C(F)(F)(F)S(=O)(=O)[O-] |
Introduction
Structural and Molecular Characteristics
1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate (CAS No. 107264-08-4) is a heteroaromatic compound featuring a pyridinium core substituted with fluorine, two methoxycarbonyl groups, and a trifluoromethanesulfonate counterion. Its molecular formula, , corresponds to a molecular weight of 363.24 g/mol . The trifluoromethanesulfonate () anion enhances the compound’s solubility in polar aprotic solvents, while the electron-withdrawing methoxycarbonyl groups () at the 2- and 6-positions stabilize the pyridinium cation through resonance effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.24 g/mol |
| Storage Conditions | 2–8°C, inert atmosphere, dark |
| Hazard Statements | H314 (skin/eye corrosion) |
Physicochemical Properties and Stability
The compound’s stability is influenced by its sensitivity to moisture and light. Storage under inert conditions at 2–8°C is critical to prevent hydrolysis of the triflate anion or decomposition of the pyridinium core . Thermogravimetric analysis (TGA) of similar triflate salts indicates decomposition onset temperatures near 250°C, suggesting moderate thermal stability under anhydrous conditions.
Solubility and Reactivity
1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate is expected to exhibit high solubility in polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The triflate anion’s weak coordinating ability makes the compound suitable for reactions requiring non-nucleophilic conditions, such as Friedel-Crafts alkylations or transition-metal-catalyzed couplings.
| Hazard Parameter | Specification |
|---|---|
| GHS Signal Word | Danger |
| Precautionary Statements | P260, P264, P280, P310 |
| Packing Group | II |
Future Research Directions
Despite its structural promise, experimental data on 1-fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate remain limited. Key research priorities include:
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Mechanistic Studies: Elucidating its reactivity in fluorination and cross-coupling reactions.
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Biological Screening: Evaluating antimicrobial or anticancer activity given the prevalence of fluorinated pyridines in medicinal chemistry.
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Material Science Applications: Investigating its potential as an ionic liquid or electrolyte additive.
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